molecular formula C7HBrF3N B11763538 4-Bromo-2,3,5-trifluorobenzonitrile

4-Bromo-2,3,5-trifluorobenzonitrile

Katalognummer: B11763538
Molekulargewicht: 235.99 g/mol
InChI-Schlüssel: WYBNMKDKMQAYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,3,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HBrF3N and a molecular weight of 235.99 g/mol . This compound is part of the benzonitrile family, characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, along with a nitrile group. It is used as an intermediate in various chemical syntheses and has applications in scientific research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,3,5-trifluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and bases such as potassium carbonate.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzonitriles can be formed.

    Coupling Products: Biaryl compounds and other complex organic molecules.

    Reduction Products: Amines and related derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,3,5-trifluorobenzonitrile is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,3,5-trifluorobenzonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2,3,5-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7HBrF3N

Molekulargewicht

235.99 g/mol

IUPAC-Name

4-bromo-2,3,5-trifluorobenzonitrile

InChI

InChI=1S/C7HBrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H

InChI-Schlüssel

WYBNMKDKMQAYAV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)Br)F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.